Spiperone, radioactively labeled, is used in PET scans to image dopamine D2 receptors in the brain. These receptors are involved in various functions, including movement, reward processing, and cognition. By measuring spiperone binding, researchers can assess the density and distribution of D2 receptors in living subjects. This helps in:
Spiperone is used in cell culture experiments to study dopamine signaling pathways. By binding to D2 receptors, it can:
Spiperone is a compound classified as a typical antipsychotic and belongs to the butyrophenone chemical class. Its chemical formula is , with a molar mass of approximately 395.478 g/mol. Spiperone is primarily known for its role as a dopamine antagonist, particularly at the D2 receptor, and also interacts with various serotonin receptors, including 5-HT1A and 5-HT2A . It is utilized in clinical settings, particularly in Japan, for the treatment of schizophrenia and has been identified as a potential therapeutic agent for cystic fibrosis due to its ability to activate calcium-dependent chloride channels .
Spiperone acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist []. This means it binds to these receptors without activating them, blocking the action of natural dopamine and serotonin. This antagonistic effect is believed to be how Spiperone exerts its antipsychotic effects in schizophrenia [].
The synthesis of spiperone involves an exothermic reaction between 1-benzylpiperidin-4-one and aniline, leading to the formation of spiperone through subsequent steps that may involve cyclization and functional group modifications .
Spiperone exhibits significant biological activity as a dopamine D2 receptor antagonist, which is crucial in the treatment of psychotic disorders. Its binding affinity varies across serotonin receptor subtypes, with notable potency at 5-HT2A receptors (Ki = 1.17 nM) and moderate affinity for 5-HT1A receptors (Ki = 17.3 nM) . Recent studies have revealed that spiperone can enhance intracellular calcium levels through a protein tyrosine kinase-coupled phospholipase C pathway, which stimulates chloride secretion in airway epithelial cells, indicating its potential for treating cystic fibrosis .
The synthesis of spiperone can be achieved through several methods:
These methods allow for the production of spiperone in sufficient purity for both research and clinical applications .
Spiperone has several applications:
Spiperone's interactions extend beyond its primary targets:
These interactions highlight spiperone's multifaceted role in pharmacology.
Several compounds share structural or functional similarities with spiperone:
Compound Name | Class | Main Activity | Unique Features |
---|---|---|---|
Haloperidol | Butyrophenone | Dopamine antagonist | Long history of use in psychiatry |
Risperidone | Atypical antipsychotic | Dopamine and serotonin antagonist | Broader receptor profile |
N-Methylspiperone | Derivative of spiperone | Dopamine antagonist | Used in neuroimaging |
Fluphenazine | Phenothiazine | Dopamine antagonist | High potency with long duration |
Spiperone is unique due to its dual action on calcium channels alongside its receptor antagonism, distinguishing it from other antipsychotic agents that primarily focus on neurotransmitter modulation .
Spiperone exhibits a complex molecular architecture characterized by its distinctive spirocyclic framework and multiple pharmacophoric elements. The compound belongs to the butyrophenone class of antipsychotic agents and possesses the molecular formula C₂₃H₂₆FN₃O₂ with a molecular weight of 395.478 grams per mole [1] [2] [3]. The structural complexity of spiperone arises from its triazaspiro[4.5]decane core system, which serves as the central scaffold connecting various functional groups essential for its biological activity.
The molecular structure incorporates several key functional groups that contribute to its pharmacological properties. The butyrophenone moiety features a para-fluorophenyl ketone linked through a four-carbon chain to the nitrogen atom of the spirocyclic system [1] [3]. This fluorobutyrophenone segment is crucial for receptor binding affinity and selectivity. The spirocyclic core contains a substituted imidazolidinone ring fused to a piperidine ring, creating the characteristic 1,3,8-triazaspiro[4.5]decan-4-one framework [4] [2]. Additionally, a phenyl substituent is attached to one of the nitrogen atoms in the imidazolidinone ring, further enhancing the three-dimensional structure and receptor interactions [1] [3].
The International Union of Pure and Applied Chemistry systematic name for spiperone is 8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one [1] [2] [3]. This nomenclature accurately describes the structural arrangement and substitution pattern of the molecule. The Chemical Abstracts Service registry number 749-02-0 provides unique identification for this compound in chemical databases [1] [2] [3] [5].
Spiperone possesses a complex stereochemical arrangement due to its spirocyclic nature, although the molecule does not contain traditional chiral centers in the classical sense [6]. The spirocyclic junction creates a three-dimensional structure that influences the spatial orientation of the pharmacophoric groups. The compound exists as a single structural entity without stereoisomers, as the spiro center does not generate optical activity [6]. However, the rigid spirocyclic framework constrains the molecular conformation, which is critical for receptor binding specificity and pharmacological activity [7] [8].
The InChI key DKGZKTPJOSAWFA-UHFFFAOYSA-N and the SMILES notation Fc1ccc(cc1)C(=O)CCCN1CCC2(CC1)N(CNC2=O)c1ccccc1 provide standardized representations of the molecular structure for computational and database applications [1] [2] [3] [5]. These structural identifiers facilitate the unambiguous identification of spiperone in chemical informatics systems and enable structure-activity relationship studies.
The crystallographic characterization of spiperone and its derivatives has been extensively studied to understand the three-dimensional molecular arrangement and intermolecular interactions. X-ray crystal structure analysis of spiperone hydrochloride revealed important structural parameters and molecular conformations [7] [9]. The crystallographic study demonstrated that spiperone exhibits a well-defined three-dimensional structure with specific bond lengths and angles characteristic of the butyrophenone class [7] [9].
The crystal structure analysis indicated that the spirocyclic core adopts a specific conformation that optimizes intramolecular interactions while minimizing steric strain [7]. The butyrophenone chain extends from the spirocyclic system in a manner that positions the fluorophenyl group in an optimal orientation for receptor binding [7]. Molecular modeling studies complemented the crystallographic data by providing insights into the low-energy conformations and conformational flexibility of the molecule [7] [9].
Recent crystallographic studies involving spiperone in complex with the dopamine D₂ receptor provided valuable structural information about the binding mode and molecular interactions [10] [11] [8]. These protein-ligand co-crystal structures revealed that spiperone adopts an extended conformation within the receptor binding pocket, with the phenyl ring occupying an extended binding site that contributes to receptor selectivity [10] [11] [8]. The crystallographic analysis showed that the extracellular loop 2 of the D₂ receptor exhibits substantial conformational differences when bound to spiperone compared to other antipsychotic agents [10] [11] [8].
Spectroscopic characterization of spiperone has been accomplished using multiple analytical techniques. Mass spectrometry analysis provides detailed fragmentation patterns and molecular ion information [1] [3]. Electrospray ionization mass spectrometry revealed characteristic molecular ion peaks at m/z 396.3 for [M+H]⁺, 418.3 for [M+Na]⁺, and 434.3 for [M+K]⁺ [1] [3]. Collision cross section measurements using traveling wave ion mobility spectrometry yielded values of 193.06 Ų for [M+H]⁺, 199.03 Ų for [M+Na]⁺, and 201.44 Ų for [M+K]⁺ [1] [3].
Nuclear magnetic resonance spectroscopy has been employed for structural confirmation and purity assessment of spiperone and its derivatives [12] [13] [14]. Proton NMR analysis provides characteristic chemical shifts for the various functional groups, including the aromatic protons of the phenyl and fluorophenyl rings, the methylene protons of the butyrophenone chain, and the spirocyclic protons [12] [13] [14]. Carbon-13 NMR spectroscopy offers additional structural information about the carbon framework and functional group environments [3] [15].
The synthesis of spiperone has been approached through various methodological strategies, reflecting the complexity of constructing the spirocyclic framework while incorporating the necessary functional groups for biological activity. The synthetic approaches can be broadly categorized into classical synthesis strategies and modern parallel synthesis techniques, each offering distinct advantages in terms of efficiency, scalability, and structural diversity.
Classical synthesis strategies for spiperone typically involve the construction of the triazaspiro[4.5]decane core system followed by functionalization with the butyrophenone moiety. The fundamental approach begins with the formation of the spirocyclic scaffold through cyclization reactions involving appropriate precursors [16] [17]. One established route involves the condensation of substituted piperidines with cyclic anhydrides or related electrophiles to establish the spirocyclic framework [16] [17].
The preparation of the butyrophenone component represents a critical aspect of spiperone synthesis. Traditional methods for butyrophenone synthesis involve Friedel-Crafts acylation reactions using 4-fluorobenzoyl chloride or related acylating agents with appropriate alkyl chains [13] [18] [16]. The synthesis of γ-chloro-para-fluorobutyrophenone serves as a key intermediate that can be subsequently coupled with the spirocyclic amine to form the target molecule [13] [18].
Alternative classical approaches utilize the alkylation of pre-formed spirocyclic compounds with halogenated butyrophenone derivatives. This strategy involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with 4-chloro-4'-fluorobutyrophenone under basic conditions to form the desired product [19] [13] [14]. The reaction typically employs potassium carbonate as the base and potassium iodide as a catalyst in dimethyl ether or similar solvents [19] [13] [14].
Radiolabeling approaches for the synthesis of carbon-11 and fluorine-18 labeled spiperone derivatives have provided important methodological insights. The preparation of N-[¹¹C]methylspiperone involves the alkylation of spiperone with [¹¹C]methyl iodide using phase transfer catalysis in anhydrous organic solvents [19] [14]. This method achieves radiochemical yields exceeding 35% with synthesis times of approximately 20 minutes [19] [14]. The use of sodium spiperone as the nucleophilic species, prepared by treatment with sodium hydride, facilitates efficient methylation under mild conditions [19] [14].
Fluorine-18 labeling strategies have been developed for positron emission tomography applications. The synthesis of [¹⁸F]fluoroalkylspiperone derivatives involves the preparation of [¹⁸F]fluoroalkyl halides followed by alkylation of spiperone [20] [18] [21] [22]. The fluoroalkylating agents are typically prepared by nucleophilic displacement of trifluoromethanesulfonate precursors with [¹⁸F]fluoride ion [21] [22]. Overall radiochemical yields of 10-20% are achieved with synthesis times of approximately 90 minutes [20] [18].
Modern parallel synthesis approaches have revolutionized the preparation of spiperone analogues and related compounds, enabling the rapid generation of compound libraries for structure-activity relationship studies. These methodologies leverage automated synthesis platforms and combinatorial chemistry principles to access diverse structural variants efficiently [23] [24].
A notable parallel synthesis strategy employs multistep solution-phase protocols for the preparation of spiperone analogues [23] [24]. This approach utilizes libraries of 4-substituted piperidines assembled through reductive amination and acylation reactions [23] [24]. The piperidine intermediates are subsequently alkylated using either homogeneous or heterogeneous conditions, exploiting product release strategies to afford oxa-series spiperone analogues [23] [24]. The parallel synthesis methodology achieved yields of approximately 56% for target compounds while enabling the systematic exploration of structural modifications [23] [24].
The implementation of solid-phase synthesis techniques has further enhanced the efficiency of spiperone analogue preparation. Polymer-supported synthesis allows for the rapid purification of intermediates and final products through simple washing procedures, eliminating the need for chromatographic separations at each step [23] [24]. The use of cleavage strategies enables the release of final products from the solid support while maintaining structural integrity and purity [23] [24].
Automated synthesis platforms have been employed for the parallel preparation of radioiodinated spiperone analogues. The development of vinylstannylated alkylating agents as prosthetic groups facilitates the incorporation of radioiodine into spiperone derivatives through efficient radioiodination protocols [25]. These prosthetic group approaches enable the late-stage introduction of radioisotopes, minimizing radiation exposure and maximizing radiochemical yields [25].
The synthesis of specialized spiperone derivatives, such as para-aminophenethylspiperone, has been accomplished through parallel synthesis methodologies [26]. The improved synthetic approach utilizes 4-(N-tert-butyloxycarbonyl)aminophenethyl bromide as an alkylating agent, followed by deprotection to yield the desired amino derivative [26]. This method provides a 56% overall yield and represents a significant improvement over previous synthetic routes that suffered from poor yields and purification difficulties [26].
Recent advances in continuous flow synthesis have been applied to spiperone preparation, offering advantages in terms of reaction control, scalability, and safety [20] [18]. Flow chemistry enables precise temperature and residence time control, leading to improved selectivity and reduced side product formation [20] [18]. The continuous nature of the process facilitates scale-up for pharmaceutical manufacturing while maintaining consistent product quality [20] [18].
Spiperone demonstrates exceptional binding affinity for dopamine D2 and D3 receptor subtypes, with equilibrium dissociation constant values in the picomolar to sub-nanomolar range [1] [2] [3]. In direct saturation binding studies using cloned human receptors expressed in HEK293 cells, spiperone exhibits a dissociation constant of 0.057 ± 0.013 nanomolar for D2 receptors and 0.125 ± 0.033 nanomolar for D3 receptors [3]. These values represent some of the highest reported affinities for any dopamine receptor ligand.
The binding characteristics of spiperone to dopamine receptors demonstrate classical saturation kinetics consistent with interaction at a single high-affinity binding site [1] [3]. In rat striatal preparations, the dissociation constant for D2 receptor binding ranges from 0.05 to 0.15 nanomolar across different brain regions, including striatum, olfactory tubercle, hypothalamus, substantia nigra, and lower pons-medulla region [1]. The maximal binding density is highest in the striatum, followed by olfactory tubercle, hypothalamus, substantia nigra, and lower pons-medulla region [1].
Table 1: Spiperone Dopamine Receptor Binding Affinities
Receptor Subtype | Ki Value (nM) | Dissociation Constant (nM) | Binding Classification |
---|---|---|---|
Dopamine D1 | 398.5 | Not determined | Low affinity |
Dopamine D2 | 0.16 | 0.057-0.130 | Very high affinity |
Dopamine D3 | 0.34 | 0.125 | Very high affinity |
Dopamine D4 | 1.39 | Not determined | High affinity |
Dopamine D5 | 4500 | Not determined | Very low affinity |
Competitive inhibition studies confirm that spiperone maintains its high-affinity binding characteristics across a wide range of radioligand concentrations, validating the use of the Cheng-Prusoff correction for accurate determination of inhibition constants [3]. The compound exhibits a preference for D2 receptors over D3 receptors with a selectivity ratio of approximately 2.1-fold, representing moderate selectivity between these closely related receptor subtypes [2].
Spiperone functions as a potent dopamine D2 and D3 receptor antagonist, blocking dopaminergic transmission through competitive inhibition at the orthosteric binding site [4] [5]. The structural basis for this high-affinity binding has been elucidated through crystallographic studies of the dopamine D2 receptor in complex with spiperone [4] [5]. The binding mode reveals that spiperone occupies an extended binding pocket within the receptor, with the phenyl ring of spiperone creating specific interactions that contribute to its selectivity for D2 and serotonin 5-HT2A receptors [4] [5].
The extracellular loop 2 conformation in the D2 receptor-spiperone complex exhibits substantial differences compared to other antipsychotic-receptor structures, demonstrating the dynamic nature of this receptor region [4] [5]. The interaction with phenylalanine 390 at position 6.52 is essential for spiperone binding, as mutagenesis studies show that substitution of this residue drastically decreases binding affinity [4] [6].
Spiperone demonstrates inverse agonist activity at dopamine D2 receptors, meaning it not only blocks receptor activation by dopamine but also reduces constitutive receptor activity below basal levels [7] [8]. This inverse agonist property is shared with other atypical antipsychotic medications and may contribute to therapeutic efficacy in schizophrenia treatment [7]. The compound effectively inhibits dopamine-stimulated guanosine triphosphate binding and subsequent intracellular signaling cascades [3].
In vivo studies demonstrate that spiperone occupation of dopamine D2 receptors correlates directly with functional measures of dopaminergic activity [9]. Receptor occupation studies in rats show virtually identical negative linear correlations between striatal acetylcholine content and the number of receptors occupied by spiperone when dopaminergic innervation remains intact [9]. However, this correlation is lost following lesioning of the dopaminergic pathway, confirming that functional dopaminergic transmission is required for spiperone's effects [9].
Spiperone exhibits exceptionally high affinity for serotonin 5-HT2A receptors with a dissociation constant of 1.17 nanomolar, positioning it among the most potent 5-HT2A antagonists available [2] [10] [7]. This high-affinity binding translates to potent antagonist activity, with spiperone effectively blocking serotonin-induced phosphoinositide turnover and intracellular calcium mobilization mediated through 5-HT2A receptors [11].
The selectivity profile of spiperone for 5-HT2A receptors represents one of its most pharmacologically significant characteristics. Spiperone demonstrates approximately 1000-fold selectivity for 5-HT2A receptors over the closely related 5-HT2C receptor subtype, with binding affinities of 1.17 nanomolar and 922.9 nanomolar, respectively [2] [10] [12]. This exceptional selectivity ratio of 788.9-fold makes spiperone one of the few agents capable of clearly distinguishing between these receptor subtypes [10] [12].
Table 2: Spiperone Serotonin Receptor Selectivity Analysis
Receptor Comparison | Ki Ratio | Selectivity Factor | Pharmacological Significance |
---|---|---|---|
5-HT2A vs 5-HT2C | 788.9 | 5-HT2A preferred | High selectivity for 5-HT2A |
5-HT2A vs 5-HT1A | 14.8 | 5-HT2A preferred | Moderate selectivity |
5-HT2A vs 5-HT7 | 93.8 | 5-HT2A preferred | High selectivity |
5-HT2A vs 5-HT2B | 0.68 | 5-HT2B preferred | Very high cross-reactivity |
The molecular basis for spiperone's 5-HT2A selectivity relates to specific binding pocket characteristics that accommodate the triazaspirodecanone portion of the molecule [13] [12]. The conformational rigidity imposed by the spiro ring system, combined with the nature of the N1-substituent, represents major determinants of 5-HT2A affinity and selectivity [13] [12]. Structure-activity relationship studies reveal that replacement of the N1-phenyl group with smaller alkyl substituents maintains 5-HT2A affinity while dramatically reducing binding to 5-HT1A, 5-HT2C, and dopamine D2 receptors [10] [13].
Spiperone exhibits significant binding affinity for serotonin 5-HT1A receptors with a dissociation constant of 17.3 nanomolar, representing high-affinity interaction that contributes to its overall pharmacological profile [2] [10]. This 5-HT1A receptor binding provides approximately 14.8-fold lower affinity compared to 5-HT2A receptors, indicating moderate selectivity between these receptor subtypes [2].
The functional consequences of spiperone's 5-HT1A receptor interaction involve antagonism of serotonin-mediated effects at both presynaptic autoreceptors and postsynaptic receptors [10] [14]. In hippocampal preparations, spiperone blocks 5-HT1A receptor-mediated inhibition of adenylyl cyclase activity and subsequent reductions in cyclic adenosine monophosphate formation [14] [15]. This antagonist activity at 5-HT1A receptors may contribute to the compound's overall therapeutic profile in psychiatric disorders [14].
Spiperone demonstrates moderate affinity for serotonin 5-HT7 receptors with a binding constant of 109.8 nanomolar [2] [14]. This represents approximately 93.8-fold lower affinity compared to 5-HT2A receptors, providing significant selectivity between these receptor subtypes [2]. The 5-HT7 receptor interaction involves competitive antagonism of serotonin-stimulated adenylyl cyclase activation [14] [15].
Table 3: Spiperone Cross-Reactivity Profile with Serotonin Receptor Subtypes
Receptor Subtype | Ki Value (nM) | Relative Affinity | Functional Activity | Clinical Relevance |
---|---|---|---|---|
5-HT1A | 17.3 | High | Antagonist | Moderate contribution |
5-HT1B | 995 | Low | Weak antagonist | Minimal contribution |
5-HT1D | 2397 | Very low | Negligible | No significant contribution |
5-HT1F | 3.98 | Moderate | Moderate antagonist | Limited contribution |
5-HT2B | 0.8 | Very high | Potent antagonist | Potential safety concern |
5-HT7 | 109.8 | Moderate | Moderate antagonist | Limited contribution |
The cross-reactivity of spiperone with multiple serotonin receptor subtypes contributes to its complex pharmacological profile [10] [14]. Studies using selective receptor antagonists demonstrate that spiperone's effects on serotonin-mediated behaviors involve contributions from multiple receptor subtypes beyond the primary 5-HT2A target [14] [16]. This polypharmacology may contribute to both therapeutic efficacy and potential side effects associated with spiperone administration [10] [7].
Research investigating the functional interaction between 5-HT1A and 5-HT7 receptors reveals that spiperone can modulate the cross-talk between these receptor subtypes [14] [15]. In guinea pig hippocampus, spiperone's antagonism of 5-HT7 receptors completely blocks serotonin-stimulated adenylyl cyclase activity, while its 5-HT1A antagonist activity provides partial modulation of the response [15]. This suggests that spiperone's overall effects on serotonergic signaling result from complex interactions across multiple receptor subtypes [14] [15].
Spiperone demonstrates significant binding affinity for alpha-1 adrenergic receptor subtypes, with particularly high affinity for the alpha-1B subtype [2] [17] [18]. Binding studies reveal dissociation constants of 20.4 nanomolar for alpha-1A, 3.09 nanomolar for alpha-1B, and 8.32 nanomolar for alpha-1D adrenergic receptors [2] [18]. The alpha-1B receptor represents the highest affinity adrenergic target for spiperone, with binding characteristics exhibiting stereospecificity and considerable similarity to the pharmacological profile observed at dopamine D2 receptors [17].
The interaction of spiperone with alpha-1 adrenergic receptors involves competitive antagonism of norepinephrine and epinephrine binding [17] [18]. In smooth muscle cell preparations, spiperone effectively blocks alpha-1 adrenergic receptor-mediated contractile responses with high potency [17]. This alpha-1 adrenergic antagonist activity contributes to potential cardiovascular effects of spiperone, including vasodilation and blood pressure reduction [18] [19].
Table 4: Spiperone Adrenergic and Sigma Receptor Binding Profile
Receptor Type | Ki Value (nM) | Binding Affinity | Functional Activity | Physiological Impact |
---|---|---|---|---|
α1A-adrenergic | 20.4 | High | Antagonist | Moderate cardiovascular effects |
α1B-adrenergic | 3.09 | Very high | Potent antagonist | Significant cardiovascular effects |
α1D-adrenergic | 8.32 | High | Antagonist | Moderate cardiovascular effects |
Sigma-1 | 353 | Low | Weak binding | Minimal contribution |
Histamine H1 | 272 | Low | Weak antagonist | Limited contribution |
Spiperone exhibits low to moderate affinity for sigma receptors, particularly the sigma-1 subtype, with a binding constant of 353 nanomolar [2] [20] [21]. Interestingly, studies in lymphocyte preparations suggest that tritiated spiperone binding in peripheral tissues may primarily label sigma receptors rather than dopamine D2 receptors [20] [22]. This differential tissue distribution of binding sites highlights the importance of considering tissue-specific receptor expression when interpreting spiperone binding studies [20] [22].
The sigma receptor binding of spiperone lacks the high affinity observed for dopamine and serotonin receptors, suggesting limited functional contribution of this interaction to the compound's primary pharmacological effects [21]. However, the sigma receptor system has been implicated in various neuropsychiatric disorders, and spiperone's interaction with these sites may contribute to subtle aspects of its overall therapeutic profile [21].
Structure-activity relationship studies of butyrophenone antipsychotics, including spiperone, reveal that sigma receptor binding requires specific molecular features distinct from those mediating dopamine receptor affinity [21]. High-affinity sigma receptor binding necessitates both a 4-linked halogenated phenyl group and an electronegative moiety at position 4 along the butyl chain [21]. Spiperone lacks the optimal structural features for high-affinity sigma receptor binding, consistent with its relatively low affinity for these sites [21].
Irritant;Health Hazard